molecular formula C9H13N5O B2634283 N-(3-Methoxypropyl)-9h-Purin-6-Amine CAS No. 21589-43-5

N-(3-Methoxypropyl)-9h-Purin-6-Amine

Cat. No.: B2634283
CAS No.: 21589-43-5
M. Wt: 207.237
InChI Key: BUGJFSHIPBSLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)-9h-Purin-6-Amine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom at the 9th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-9h-Purin-6-Amine typically involves the alkylation of a purine derivative with 3-methoxypropylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the purine nitrogen, followed by the addition of 3-methoxypropylamine. The reaction mixture is then heated to promote the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Methoxypropyl)-9h-Purin-6-Amine can undergo oxidation reactions, typically involving the methoxypropyl group. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reduction reactions may target the purine ring or the methoxypropyl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry: N-(3-Methoxypropyl)-9h-Purin-6-Amine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study purine metabolism and its role in cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its purine structure is similar to that of many biologically active molecules, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-9h-Purin-6-Amine involves its interaction with various molecular targets, primarily enzymes and receptors involved in purine metabolism. The compound can act as an inhibitor or modulator of these targets, affecting the pathways they regulate. For example, it may inhibit enzymes involved in the synthesis or degradation of purine nucleotides, thereby influencing cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that contains a purine structure.

    Theobromine: A compound similar to caffeine, found in chocolate.

Comparison: N-(3-Methoxypropyl)-9h-Purin-6-Amine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic material, this compound can be used in a broader range of applications, including medicinal chemistry and industrial processes. Its structural similarity to caffeine and theobromine suggests potential stimulant effects, although this would require further investigation.

Properties

IUPAC Name

N-(3-methoxypropyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-15-4-2-3-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJFSHIPBSLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879568
Record name ADENINE,N6-3-METHOXYPROPYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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